

1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS number 10139-84-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4-Dihydroxy-3-methylphenyl)ethanone

Cat. No.: B1582057

[Get Quote](#)

An In-depth Technical Guide to **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** (CAS: 10139-84-1)

Executive Summary

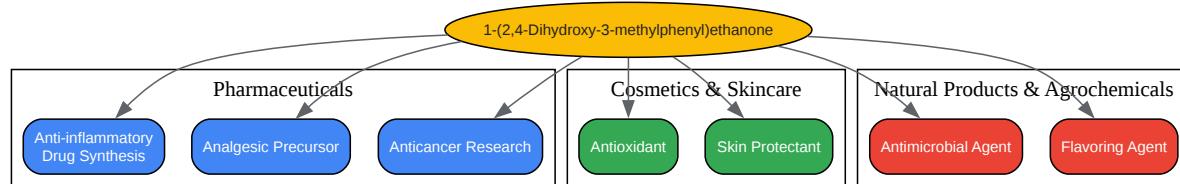
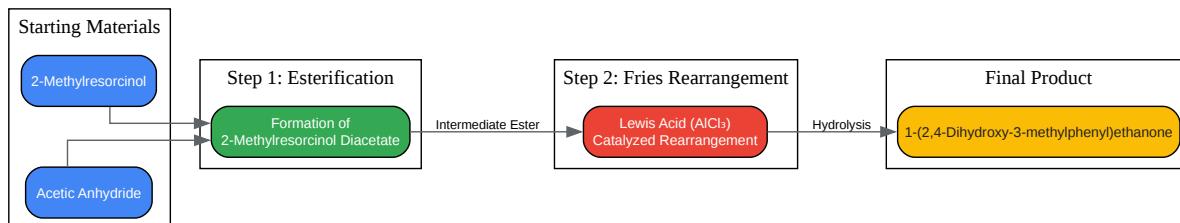
1-(2,4-Dihydroxy-3-methylphenyl)ethanone, also known as 2',4'-Dihydroxy-3'-methylacetophenone or 3-Methylresacetophenone, is a substituted acetophenone with significant applications as a synthetic intermediate in the pharmaceutical and cosmetic industries.^[1] Its structural features, particularly the dihydroxy-substituted phenyl ring, impart notable antioxidant and biological properties, making it a compound of interest for drug development and scientific research.^{[1][2]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, key applications, and standardized experimental protocols for its evaluation.

Physicochemical & Spectroscopic Properties

The compound is a white to off-white crystalline powder.^[2] Its core structure consists of a resorcinol (1,3-dihydroxybenzene) scaffold substituted with both a methyl and an acetyl group, which dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone**

Property	Value	Source(s)
CAS Number	10139-84-1	[3] [4] [5] [6]
Molecular Formula	C ₉ H ₁₀ O ₃	[3] [5]
Molecular Weight	166.17 g/mol	[3]
Melting Point	153-156 °C	
Appearance	Powder or crystals	
SMILES	CC(=O)c1ccc(O)c(C)c1O	
InChI Key	KMTLZBUHQPQFAV- UHFFFAOYSA-N	
Solubility	Sparingly soluble in water	[2]
Storage Temperature	Room temperature	



Characterization of **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** is routinely achieved using standard spectroscopic techniques, including Infrared (IR) spectroscopy to identify the hydroxyl (-OH) and carbonyl (C=O) functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, and Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.

Synthesis via Fries Rearrangement

The synthesis of hydroxyaryl ketones like **1-(2,4-Dihydroxy-3-methylphenyl)ethanone** is classically achieved via the Fries rearrangement.[\[7\]](#) This reaction is of significant industrial importance as direct Friedel-Crafts acylation of phenols often yields phenolic esters rather than the desired hydroxyaryl ketone.[\[7\]](#) The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[\[7\]](#)

The choice of reaction conditions, particularly temperature, is critical for directing the regioselectivity of the acylation. Lower temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho-substituted product. This is a classic example of thermodynamic versus kinetic control; the ortho product can form a more stable bidentate

complex with the Lewis acid catalyst (e.g., AlCl_3), making it the thermodynamically favored product at higher temperatures.[7]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. appchemical.com [appchemical.com]
- 4. 10139-84-1|1-(2,4-Dihydroxy-3-methylphenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. angenechemical.com [angenechemical.com]
- 6. parchem.com [parchem.com]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-(2,4-Dihydroxy-3-methylphenyl)ethanone CAS number 10139-84-1]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582057#1-2-4-dihydroxy-3-methylphenyl-ethanone-cas-number-10139-84-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com